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Introduction

The advent of CRISPR/Cas9 technology has revolutionized the field of genetic engineering,
offering unprecedented precision in genome editing. However, the efficient and safe delivery of
CRISPR/Cas9 components into target cells remains a significant hurdle for its therapeutic
application. Bamea-O16B is a leading-edge bioreducible lipid nanoparticle (LNP) designed to
address this challenge. It serves as a potent nanocarrier for the simultaneous delivery of Cas9
messenger RNA (mMRNA) and single-guide RNA (sgRNA).[1][2][3] Its unique composition,
featuring integrated disulfide bonds, allows for efficient encapsulation of RNA cargo and its
subsequent release in response to the reductive intracellular environment.[1][4] This
mechanism facilitates rapid and highly efficient genome editing, making Bamea-O16B a
promising tool for both in vitro research and in vivo therapeutic development.

Core Mechanism of Action

Bamea-016B-based LNPs encapsulate Cas9 mRNA and sgRNA through electrostatic
interactions, forming stable nanoparticles. Upon entering a cell, these nanoparticles are
exposed to the reductive environment of the cytoplasm. This triggers a disulfide bond exchange
mechanism, leading to the breakdown of the nanoparticle structure and the release of the Cas9
MRNA and sgRNA cargo. The released mRNA is then translated by the cell's machinery to
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produce the Cas9 nuclease, which, in complex with the sgRNA, targets and cleaves a specific

genomic locus.

Quantitative Data Summary

The performance of Bamea-O16B as a delivery vehicle for CRISPR/Cas9 components has
been quantified in several key studies. The following tables summarize the reported efficiencies
in various experimental settings.

Table 1: In Vitro mRNA Delivery and Gene Knockout
Efficiency
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Key Experimental Protocols
Formulation of Bamea-0O16B Lipid Nanoparticles

This protocol describes the general formulation of Bamea-0O16B LNPs for the encapsulation of
Cas9 mRNA and sgRNA.

Materials:

 Bamea-O16B lipid

e Cholesterol

e 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
« DSPE-PEG2000

o Cas9 mRNA

e SgRNA

» Ethanol

o Sodium acetate buffer

o Phosphate-buffered saline (PBS)

e Chloroform

Procedure:

e The synthesis of the Bamea-016B lipid is performed as previously described.

e In a glass vial, dissolve Bamea-016B, cholesterol, and DOPE in chloroform. The ratios of
these components can be optimized, for example, a constant BAMEA-0O16B/DOPE ratio of
4/1 (w/w) can be maintained while varying the cholesterol density.

» Dry the lipid mixture overnight in a fume hood to form a thin lipid film.
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Hydrate the lipid film using a solution of ethanol and sodium acetate buffer.

In a separate vial, dilute Cas9 mRNA and sgRNA in an appropriate buffer.

Add the hydrated lipid solution dropwise to the mMRNA/sgRNA solution.

To remove excess ethanol and sodium acetate, dialyze the resulting nanoparticle solution
against PBS using a dialysis bag with a molecular weight cutoff of 10,000.

In Vitro Gene Editing in HEK-GFP Cells

This protocol outlines the procedure for knocking out the Green Fluorescent Protein (GFP)
gene in HEK-GFP cells.

Materials:

HEK-GFP cells

Bamea-016B/Cas9 mRNA/sgGFP nanoparticles

Cell culture medium

6-well plates

Flow cytometer or fluorescence microscope
Procedure:
o Seed HEK-GFP cells in 6-well plates and culture until they reach the desired confluency.

o Prepare different concentrations of Bamea-016B/Cas9 mRNA/sgGFP nanoparticles in cell
culture medium.

e Remove the existing medium from the cells and add the medium containing the
nanoparticles.

 Incubate the cells for a specified period (e.g., 24-48 hours).
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» Analyze the GFP expression using a flow cytometer or fluorescence microscope to
determine the knockout efficiency. A significant reduction in GFP fluorescence indicates
successful gene editing.

In Vivo Gene Editing in Mice

This protocol details the steps for knocking down the PCSK9 gene in C57BL/6 mice.
Materials:

o C57BL/6 mice

« Bamea-016B/Cas9 mRNA/sgPCSK9 nanopatrticles

e Saline or DPBS

o Syringes and needles for intravenous injection

e Equipment for blood collection and serum analysis (e.g., ELISA kit)

Procedure:

o Prepare a sterile solution of Bamea-016B/Cas9 mRNA/sgPCSK9 nanoparticles in a suitable
vehicle such as DPBS.

o Administer the nanoparticle solution to C57BL/6 mice via intravenous (tail vein) injection.

e As a control, inject a separate group of mice with nanoparticles containing a scramble
sgRNA or with DPBS alone.

o After a predetermined time point, collect blood samples from the mice.

« |solate the serum and quantify the level of PCSK9 protein using an appropriate method like
ELISA.

o Compare the serum PCSKO levels between the treatment and control groups to determine
the in vivo knockdown efficiency.
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Caption: Cellular delivery pathway of Bamea-O16B nanoparticles for CRISPR/Cas9 gene
editing.
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Caption: General experimental workflow for Bamea-016B mediated CRISPR/Cas9 gene
editing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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